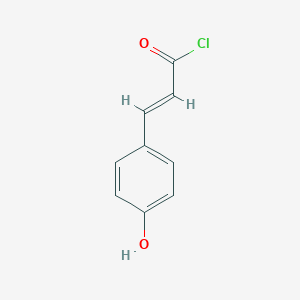
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- is a derivative of 4-hydroxycinnamic acid, a phenolic compound found in various plants. This compound is known for its role in the biosynthesis of lignin and other phenolic compounds. It has a chemical structure characterized by a phenyl ring substituted with a hydroxyl group and a vinyl group, which is further modified to include a chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxycinnamic acid chloride typically involves the chlorination of 4-hydroxycinnamic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions. The general reaction scheme is as follows: [ \text{4-Hydroxycinnamic acid} + \text{SOCl}_2 \rightarrow \text{2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)-} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 4-hydroxycinnamic acid chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the vinyl group can be reduced to form saturated derivatives.
Coupling Reactions: It can participate in coupling reactions to form dimers or polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinones: Resulting from oxidation of the phenolic group.
Saturated Derivatives: Produced from the reduction of the vinyl group.
Applications De Recherche Scientifique
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in plant metabolism and its potential antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
Mécanisme D'action
The biological activities of 4-hydroxycinnamic acid chloride are primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. For instance, its antioxidant activity is linked to its capacity to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis.
Comparaison Avec Des Composés Similaires
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- can be compared with other hydroxycinnamic acid derivatives such as:
Caffeic Acid Chloride: Contains an additional hydroxyl group on the phenyl ring, enhancing its antioxidant properties.
Ferulic Acid Chloride: Features a methoxy group, which increases its lipophilicity and membrane permeability.
Sinapic Acid Chloride: Possesses both methoxy and hydroxyl groups, providing a balance of hydrophilic and lipophilic characteristics.
These compounds share similar chemical reactivity but differ in their biological activities and applications due to the variations in their functional groups.
Propriétés
Numéro CAS |
108608-03-3 |
|---|---|
Formule moléculaire |
C9H7ClO2 |
Poids moléculaire |
182.6 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H/b6-3+ |
Clé InChI |
NRCHXNLCBKWXPH-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)Cl)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)Cl)O |
Synonymes |
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)







![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)



